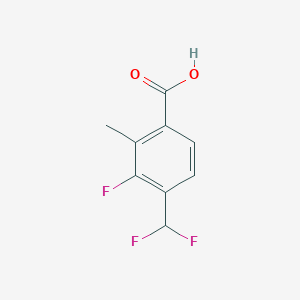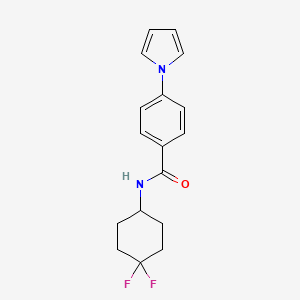
N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide: is a synthetic organic compound that features a cyclohexyl ring substituted with two fluorine atoms, a pyrrole ring, and a benzamide group
Aplicaciones Científicas De Investigación
N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide:
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:
Formation of the 4,4-difluorocyclohexylamine: This can be achieved by fluorination of cyclohexylamine using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid: This involves the reaction of 4-bromobenzoic acid with pyrrole in the presence of a palladium catalyst (e.g., Pd(PPh3)4) under Suzuki coupling conditions.
Amide Bond Formation: The final step involves coupling the 4,4-difluorocyclohexylamine with 4-(1H-pyrrol-1-yl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The pyrrole ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-(4-aminocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide.
Substitution: Formation of substituted cyclohexyl derivatives.
Mecanismo De Acción
The mechanism by which N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide exerts its effects depends on its target application:
Molecular Targets: It may interact with specific receptors, enzymes, or proteins, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, metabolic processes, or gene expression, depending on its interaction with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-fluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide: Similar structure but with only one fluorine atom.
N-(4,4-difluorocyclohexyl)-4-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
- The presence of two fluorine atoms on the cyclohexyl ring and the pyrrole ring makes N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide unique in terms of its electronic properties and potential reactivity.
- The combination of these structural features may confer specific biological activity or material properties that are distinct from its analogs.
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c18-17(19)9-7-14(8-10-17)20-16(22)13-3-5-15(6-4-13)21-11-1-2-12-21/h1-6,11-12,14H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKHLIGOZWAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)
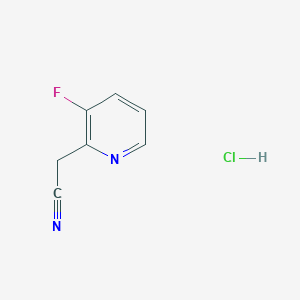
![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)
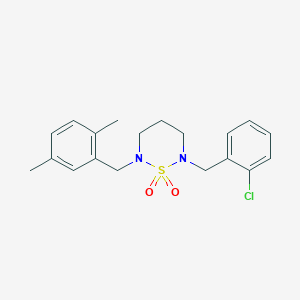
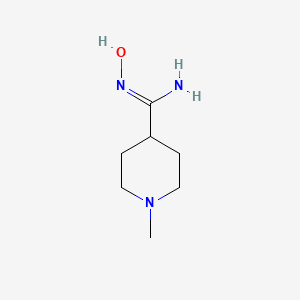
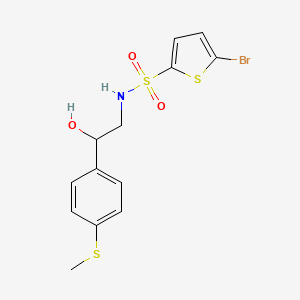
![2-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2735100.png)
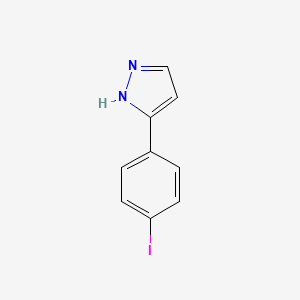
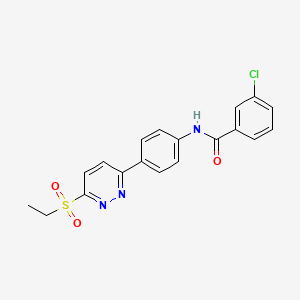


![Methyl 4-[3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carbonyl]benzoate](/img/structure/B2735107.png)
![(E)-3-(2-phenylcyclopenta[b]chromen-1-yl)prop-2-enal](/img/structure/B2735109.png)
